molecular formula C19H16N2O4 B5741036 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B5741036
M. Wt: 336.3 g/mol
InChI Key: QDQONIOABADVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company, Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe neurological damage to four others. Despite this tragic event, the scientific community continues to study the compound for its potential therapeutic benefits.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 irreversibly binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of anandamide and other endocannabinoids, which activate the cannabinoid receptors in the body, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been shown to have anti-inflammatory and neuroprotective properties. It also modulates the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 is that it is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects and potential toxicity.

Future Directions

Despite the tragic events that occurred during the clinical trial, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 continues to be studied for its potential therapeutic benefits. Future research could focus on developing safer and more selective FAAH inhibitors, as well as investigating the compound's effects on other physiological systems, such as the immune and cardiovascular systems. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 involves several steps, including the reaction of 3-formyl-1H-indole with 1,3-benzodioxole-5-methylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been studied for its potential use as a painkiller due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that modulate pain, inflammation, and mood. By inhibiting FAAH, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 can increase the levels of endocannabinoids, leading to pain relief.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-11-14-9-21(16-4-2-1-3-15(14)16)10-19(23)20-8-13-5-6-17-18(7-13)25-12-24-17/h1-7,9,11H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQONIOABADVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide

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